1-12-Somatostatin-28

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Somatostatin 28-(1-12) is a peptide fragment derived from the larger somatostatin-28 molecule. Somatostatin itself is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. The fragment Somatostatin 28-(1-12) is particularly interesting due to its distribution in the central nervous system and digestive system, where it exhibits immunoreactivity similar to somatostatin-14 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Somatostatin 28-(1-12) involves the selective cleavage of the somatostatin-28 molecule. This process typically includes the use of proteolytic enzymes that target specific peptide bonds within the precursor molecule. The cleavage usually occurs at loci consisting of basic amino acids such as arginine or lysine .

Industrial Production Methods: Industrial production of Somatostatin 28-(1-12) often involves recombinant DNA technology. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as E. coli or yeast, followed by fermentation, purification, and cleavage to obtain the desired peptide fragment .

Chemical Reactions Analysis

Types of Reactions: Somatostatin 28-(1-12) can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis techniques.

Major Products Formed:

Oxidation: Oxidized peptide with altered methionine residues.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide variants with substituted amino acids.

Scientific Research Applications

Biological Functions and Mechanisms

1-12-Somatostatin-28 exhibits a range of physiological functions, primarily acting as a neurotransmitter and neurohormone. It is involved in the regulation of several neuroendocrine processes, including the inhibition of growth hormone release and modulation of neurotransmitter release in the hypothalamus.

Neurotransmitter Role

Research indicates that this compound is released in a calcium-dependent manner from hypothalamic slices, suggesting its role as a neurotransmitter in the brain . This peptide shows high affinity for receptors that also bind somatostatin-14, indicating overlapping functions in neurotransmission .

Neurohormonal Activity

In studies measuring immunoreactivity in rat blood samples, it was found that concentrations of this compound were significantly higher in hypophysial portal blood compared to peripheral blood, particularly after electrical stimulation . This suggests that it may serve as a physiological neurohormone, influencing hormone secretion from the pituitary gland.

Therapeutic Applications

The therapeutic potential of this compound extends into various medical fields:

Endocrinology

The peptide's ability to inhibit growth hormone release positions it as a candidate for treating conditions like acromegaly and other growth hormone-related disorders . Its specificity allows for targeted therapies with potentially fewer side effects compared to broader-spectrum treatments.

Pain Management

Research has indicated that somatostatin derivatives can modulate pain pathways. The widespread distribution of this compound fibers in the brainstem suggests involvement in pain modulation, making it a potential target for analgesic therapies .

Gastrointestinal Disorders

The presence of this compound in gastric D cells highlights its role in gastrointestinal function. It may help regulate gastric acid secretion and gastrointestinal motility, offering therapeutic avenues for conditions such as peptic ulcers and irritable bowel syndrome .

Table 1: Summary of Biological Activities

Case Study: Somatostatin-28(1–12) in Pain Management

A study examined the analgesic effects of somatostatin derivatives on neuropathic pain models. Results showed that administration of this compound significantly reduced pain responses compared to control groups, suggesting its efficacy as a novel analgesic agent .

Mechanism of Action

Somatostatin 28-(1-12) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The peptide also affects neurotransmission by modulating the release of neurotransmitters in the central nervous system .

Comparison with Similar Compounds

Somatostatin-14: A shorter peptide with similar inhibitory effects on hormone release.

Somatostatin-28: The full-length peptide from which Somatostatin 28-(1-12) is derived.

Preprosomatostatin: The precursor molecule that gives rise to both somatostatin-14 and somatostatin-28

Uniqueness: Somatostatin 28-(1-12) is unique due to its specific immunoreactivity and distribution in the central nervous system and digestive system. It serves as an excellent marker for studying the “prosomatostatin” system in mammalian tissues .

Biological Activity

Somatostatin-28(1-12) is a biologically active peptide derived from the larger somatostatin-28 molecule, which plays significant roles in various physiological processes, particularly in neuroendocrine regulation. This article explores the biological activity of 1-12-somatostatin-28, focusing on its secretion mechanisms, physiological effects, and potential therapeutic implications.

Structure and Secretion

This compound is a dodecapeptide consisting of the first twelve amino acids of somatostatin-28. It has been identified in various mammalian tissues, notably in the hypothalamus and pancreas, where it is secreted via a calcium-dependent mechanism . The peptide exhibits immunoreactivity throughout the central nervous system (CNS) and digestive system, indicating its widespread biological relevance .

Table 1: Comparison of Somatostatin Peptides

| Peptide | Length (Amino Acids) | Source | Biological Activity |

|---|---|---|---|

| Somatostatin-14 | 14 | Hypothalamus | Inhibits growth hormone secretion |

| Somatostatin-28 | 28 | Hypothalamus | Inhibits growth hormone secretion |

| Somatostatin-28(1-12) | 12 | Hypothalamus | Potential neurotransmitter activity |

Physiological Roles

Research indicates that somatostatin peptides, including this compound, play critical roles in inhibiting the release of various hormones. For instance, studies have shown that somatostatin-28 and its fragments are more potent than somatostatin-14 in inhibiting growth hormone secretion stimulated by various agents such as prostaglandins . This suggests that this compound may have significant regulatory effects on growth hormone dynamics.

Case Study: Hormonal Regulation

In a study involving rat models, it was observed that the concentration of somatostatin-28(1-12) was significantly higher in portal blood compared to peripheral blood. Electrical stimulation of the median eminence led to a 4 to 5-fold increase in its release into portal circulation, highlighting its role as a physiological neurohormone .

Immunohistochemical Findings

Immunohistochemical studies have demonstrated that somatostatin-28(1-12) is localized primarily in dendritic and axonal processes within specific brain regions, including the median eminence and neocortex. This distribution suggests a neurotransmitter-like function for this peptide . The presence of high-affinity binding sites for somatostatin peptides further supports this hypothesis .

Table 2: Immunoreactivity Distribution of Somatostatin Peptides

| Brain Region | Somatostatin Type | Immunoreactivity Level |

|---|---|---|

| Median Eminence | Somatostatin-28(1-12) | High |

| Neocortex | Somatostatin-14 | Moderate |

| Striatum | Somatostatin-28 | Low |

Therapeutic Implications

Given its potent inhibitory effects on hormone secretion and its neurotransmitter-like activity, somatostatin-28(1-12) presents potential therapeutic avenues for conditions characterized by dysregulated hormone levels, such as acromegaly or certain neuroendocrine tumors. The ability to modulate growth hormone release could be beneficial in managing these disorders.

Properties

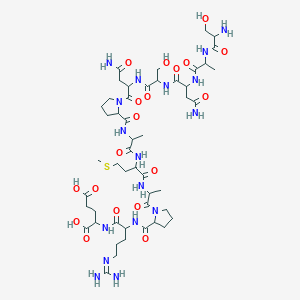

IUPAC Name |

2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMDZCSYTGHXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H81N17O19S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.